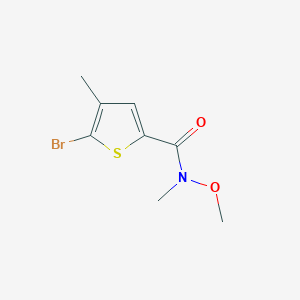
6-(4-Methylphenoxy)hexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenoxy)hexane-1-thiol typically involves the reaction of 4-methylphenol with 6-bromohexane in the presence of a base to form 6-(4-Methylphenoxy)hexane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylphenoxy)hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidants like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form thioethers.
Common Reagents and Conditions
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Applications De Recherche Scientifique
6-(4-Methylphenoxy)hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenoxy)hexane-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. This compound can interact with disulfide bonds in proteins, leading to the formation or breaking of these bonds. The molecular targets include thiol-containing enzymes and proteins, which play a role in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Methoxyphenoxy)hexane-1-thiol
- 6-(4-Ethylphenoxy)hexane-1-thiol
- 6-(4-Chlorophenoxy)hexane-1-thiol
Comparison
6-(4-Methylphenoxy)hexane-1-thiol is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the methyl group can influence the compound’s reactivity and interaction with other molecules. In contrast, the methoxy, ethyl, and chloro substituents in similar compounds can lead to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
6-(4-methylphenoxy)hexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12-6-8-13(9-7-12)14-10-4-2-3-5-11-15/h6-9,15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIBKLFKZFVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














